molecular formula C16H15ClN4O B1434782 1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide CAS No. 1987070-55-2

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide

Cat. No. B1434782
CAS RN: 1987070-55-2
M. Wt: 314.77 g/mol
InChI Key: RNKFNHBXYAGCLE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide (hereafter referred to as 4-CPP-5-P-HDHP-3-CH) is an organic compound that has been studied for its potential use in pharmaceutical and scientific research. 4-CPP-5-P-HDHP-3-CH is composed of four chlorine atoms, five phenyl groups, one pyrazole ring, and one carbonyl group. This compound has been studied for its potential use in the synthesis of drugs and for its potential therapeutic effects.

Scientific Research Applications

  • Synthesis and Biological Activities : A study by Prathap et al. (2014) reports the synthesis of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, derived from 4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-3-carbohydrazide. These compounds showed good antitubercular activity against Mycobacterium tuberculosis, although they exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

  • Anti-HSV-1 and Cytotoxic Activities : Dawood et al. (2011) synthesized derivatives from 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide, which were screened for their antiviral activity. One compound significantly reduced the number of viral plaques of Herpes simplex type-1 (HSV-1) (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

  • Crystal Structures of Pyrazole Compounds : A study by Loh et al. (2013) focused on the synthesis and crystal structures of various pyrazole compounds, including those derived from 1-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide, providing insights into their molecular configurations (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

  • Antibacterial Activity of Carbohydrazone Derivatives : Research by Nasareb and Siddiquia (2016) explored the synthesis and antibacterial activity of N'-(2-Hydroxy-5-(Arylazo) Benzylidene-5-(Benzofuran-2-Yl)-1-Phenyl-1hpyrazole-3-Carbohydrazide Derivatives. They demonstrated moderate inhibitory effects against various bacterial strains (Nasareb & Siddiquia, 2016).

  • Antimicrobial Evaluation of Pyrazole Derivatives : Ningaiah et al. (2014) synthesized a series of novel pyrazole integrated 1,3,4-oxadiazoles, showing potent to weak antimicrobial activity. Some compounds demonstrated effective antimicrobial agents (Ningaiah, Bhadraiah, Doddaramappa, Keshavamurthy, & Javarasetty, 2014).

properties

IUPAC Name

2-(4-chlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O/c17-12-6-8-13(9-7-12)21-15(11-4-2-1-3-5-11)10-14(20-21)16(22)19-18/h1-9,15H,10,18H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKFNHBXYAGCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)NN)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
Reactant of Route 2
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
Reactant of Route 4
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
Reactant of Route 5
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide

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